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molecular formula C16H10F2O2 B1594467 1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione CAS No. 25650-13-9

1,4-Bis(4-fluorophenyl)but-2-ene-1,4-dione

Cat. No. B1594467
M. Wt: 272.24 g/mol
InChI Key: OXUZAAMYHTYRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306789

Procedure details

To a solution of fluorobenzene (0.52 mols, 50 g, 48.83 mL) in carbon disulfide (500 mL) was added aluminium chloride (0.651 mmol, 86.8 g). The resulting suspension was gently refluxed under an atmosphere of nitrogen. Fumaryl chloride (0.26 mols, 28.2 mL) was added over a period of 15-20 minutes. The resulting dark orange reaction mixture was refluxed for 18 h and the residue was poured into crushed ice (1 Kg) and concentrated hydrochloric acid (15.0 mL). The semi-solid was filtered off, washed with ether and ethanol, digested in ethanol, and recrystallized from ethyl acetate/ethanol to give pale yellow needles of compound 1 in 96% yield, m.p. 115°-116° C. 1H NMR: 7.14-7.18 (t, 2H, Jmeta =1.9 Hz, C6H4), 7.96 (s, 2H, CH=CH), 8.05-8.12 (q, 6H, J=2.2 Hz, C6H4); ms m/e (Cl with NH3 ), 290(NH3 +H+M), 273(M+1), 272(M); HRMS m/e calcd for C16H10O2F2 273.0727, found 273.0727.
Quantity
48.83 mL
Type
reactant
Reaction Step One
Quantity
86.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:12](Cl)(=[O:18])/[CH:13]=[CH:14]/[C:15](Cl)=[O:16].Cl>C(=S)=S>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]([CH:13]=[CH:14][C:15](=[O:16])[C:5]2[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=2)=[O:18])=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
48.83 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
86.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
28.2 mL
Type
reactant
Smiles
C(\C=C\C(=O)Cl)(=O)Cl
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was gently refluxed under an atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark orange reaction mixture was refluxed for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
the residue was poured
FILTRATION
Type
FILTRATION
Details
The semi-solid was filtered off
WASH
Type
WASH
Details
washed with ether and ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate/ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C=CC(C2=CC=C(C=C2)F)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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